

Hexaglycerol: A Technical Guide to Structure-Property Relationships

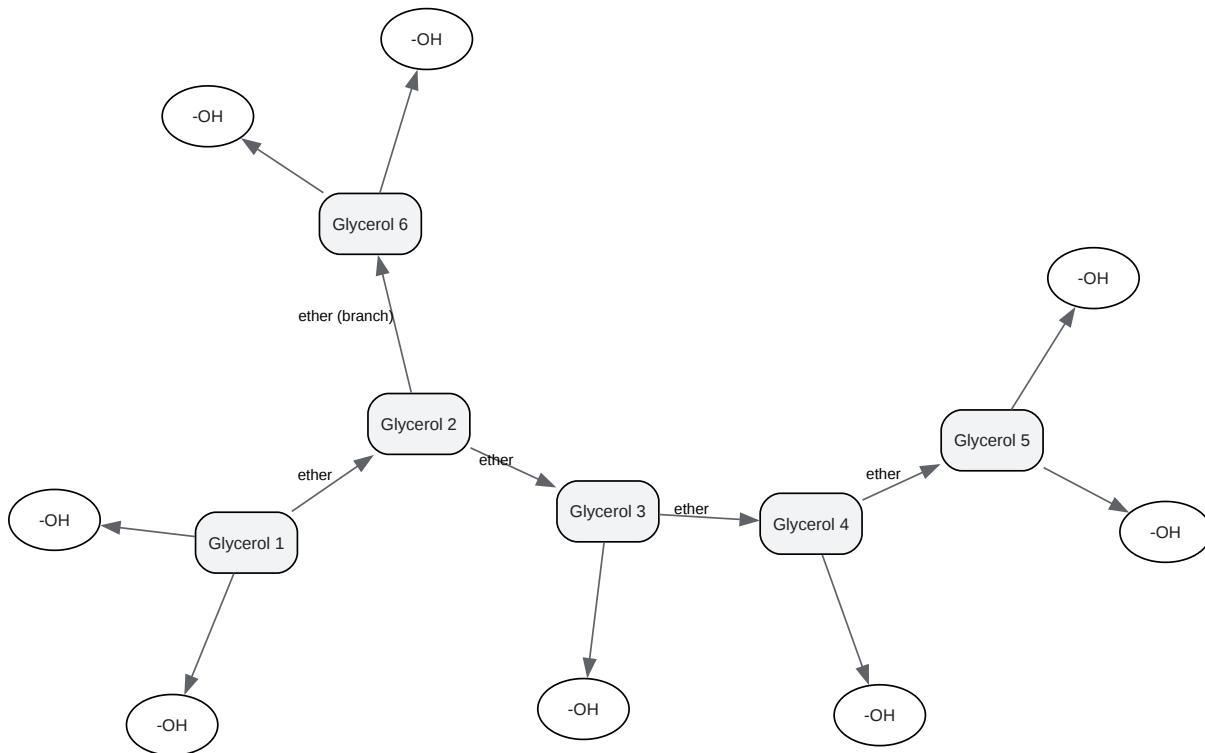
Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Hexaglycerol**

Cat. No.: **B12301427**

[Get Quote](#)


For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of **hexaglycerol** (Polyglycerol-6), a versatile polyol increasingly utilized in the pharmaceutical, cosmetic, and food industries. We will explore the intricate relationship between its molecular structure and its physicochemical properties, offering quantitative data, detailed experimental protocols, and visualizations to support advanced research and formulation development.

The Molecular Structure of Hexaglycerol

Hexaglycerol is a polyether oligomer consisting of six glycerol units linked together. Its chemical formula is C₁₈H₃₈O₁₃, with a molecular weight of approximately 462.49 g/mol .^{[1][2]} ^[3] The structure is not a simple linear chain but rather a complex mixture of linear, branched, and cyclic isomers.^{[4][5]} This structural heterogeneity is a direct result of the polymerization process, where the secondary hydroxyl group of a glycerol unit can also participate in forming ether linkages.

The key functional groups that define **hexaglycerol**'s properties are the abundant hydroxyl (-OH) groups and the stable ether linkages.^[5] The high density of hydroxyl groups makes the molecule highly hydrophilic and provides numerous sites for further chemical modification, such as esterification.^[6]

[Click to download full resolution via product page](#)

Caption: Representative branched structure of a **hexaglycerol** molecule.

Core Structure-Property Relationships

The utility of **hexaglycerol** and its derivatives stems from the ability to tune its properties by modifying its structure. The degree of polymerization, branching, and subsequent esterification are the primary levers for controlling its function.

- Hydrophilicity and Solubility: With its multiple hydroxyl groups, **hexaglycerol** is highly water-soluble and hygroscopic.^{[5][7]} This makes it an excellent moisturizer and humectant in

cosmetic formulations and a good water-based solvent.[2][7] Its hydrophilic nature is a key attribute for its use in drug delivery systems for poorly water-soluble compounds.[8]

- Viscosity: The viscosity of polyglycerols increases with the degree of polymerization. **Hexaglycerol** itself is a viscous, syrupy liquid.[2][9] This property is beneficial for controlling the texture and stability of emulsions and suspensions.[7]
- Amphiphilicity via Esterification: The true versatility of **hexaglycerol** is unlocked through esterification—the reaction of its hydroxyl groups with fatty acids.[10] This process creates polyglyceryl esters (PGEs), which are amphiphilic, nonionic surfactants.[11]
 - The polyglycerol portion acts as the hydrophilic "head."
 - The fatty acid chain acts as the lipophilic "tail."
- Hydrophilic-Lipophilic Balance (HLB): The HLB value of a **hexaglycerol** ester can be precisely controlled.[12]
 - Increasing the fatty acid chain length or the degree of esterification (attaching more fatty acid tails) makes the molecule more lipophilic, lowering the HLB value.[12]
 - Esters with low HLB values are effective water-in-oil (W/O) emulsifiers, while those with high HLB values are excellent oil-in-water (O/W) emulsifiers.[12]
- Biocompatibility and Safety: Polyglycerols and their esters are widely regarded as safe and biocompatible.[5][10] They exhibit low toxicity and are often used in food, pharmaceutical, and cosmetic products.[4][9] Studies have shown excellent cell viability and blood compatibility, making them attractive alternatives to polymers like polyethylene glycol (PEG) for drug delivery applications.[6][13]

Quantitative Data Summary

The following tables summarize key quantitative data for **hexaglycerol** and a representative ester derivative.

Table 1: Physicochemical Properties of **Hexaglycerol** (Polyglycerol-6)

Property	Value	Reference
CAS Number	36675-34-0	[2][14]
Molecular Formula	C ₁₈ H ₃₈ O ₁₃	[2]
Average Molecular Weight	~475 g/mol	[15]
Appearance	Colorless to light yellow, viscous liquid	[2][15]
Hydroxyl Value	980 - 1080 mg KOH/g	[15]
Specific Gravity	> 1.2 g/mL	[7]
Acute Oral Toxicity (Rat)	LD ₅₀ > 2000 mg/kg	[9]

Table 2: Properties of a Representative **Hexaglycerol** Ester

Property	Hexaglycerol Stearate	Reference
Function	Emulsifier, Stabilizer	[11][16]
Emulsion Type Formed	Primarily Oil-in-Water (O/W)	[16]
Key Application	Enhances texture and stability in baked goods, creams, and lotions.	[11][16]
Physical Form	Block solid	[16]

Key Experimental Protocols

Detailed and standardized methodologies are crucial for the synthesis and characterization of **hexaglycerol** and its derivatives.

Protocol: Synthesis of Hexaglycerol

This protocol describes a typical base-catalyzed polymerization of glycerol.

- Reactants: Anhydrous glycerol and a catalytic amount (e.g., 0.5-2.0% w/w) of an alkaline catalyst such as sodium or potassium hydroxide.
- Apparatus: A reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser to remove water.
- Procedure: a. Charge the reactor with anhydrous glycerol and the catalyst. b. Heat the mixture under a nitrogen blanket to approximately 220-260°C with continuous stirring. c. Water is formed as a byproduct of the etherification reaction and is continuously removed by distillation. d. The reaction progress is monitored by measuring the refractive index or viscosity of the mixture. e. Once the desired degree of polymerization is achieved (as indicated by the target physical properties), the reaction is cooled. f. The catalyst is neutralized with an acid (e.g., phosphoric acid) and removed by filtration.
- Purification: The resulting product is a mixture of polyglycerols and is often purified by distillation or chromatography to isolate specific fractions.

Protocol: Determination of Hydroxyl Value

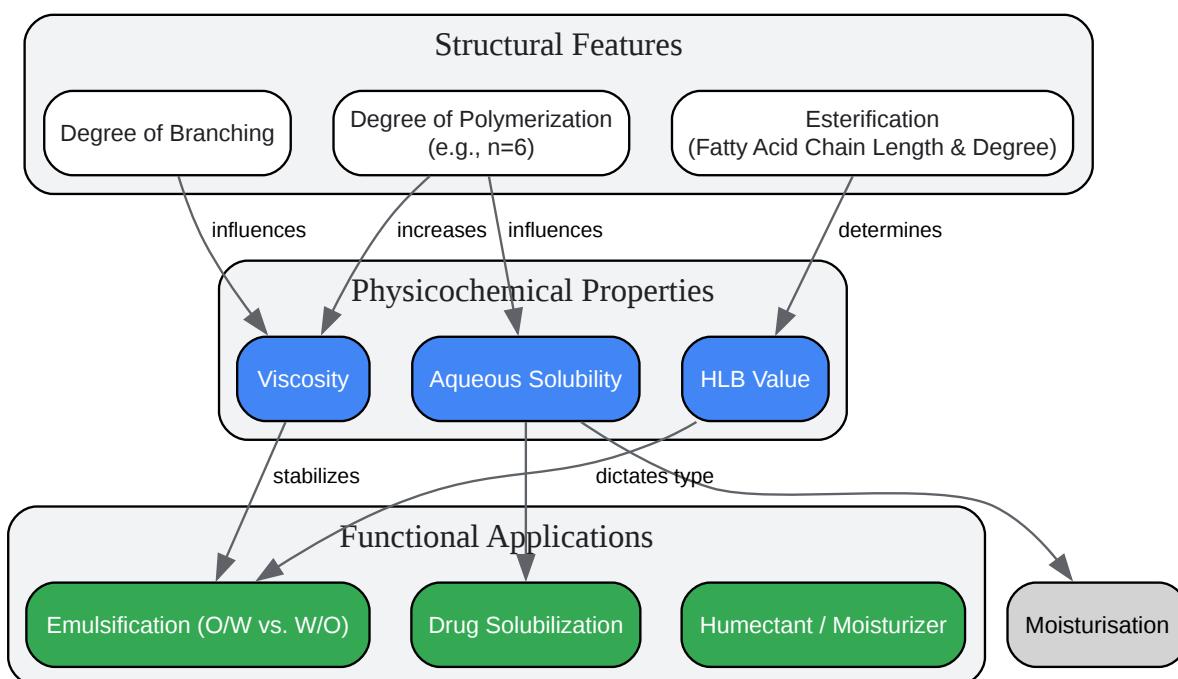
The hydroxyl value is a measure of the concentration of hydroxyl groups in a polymer.^[17] The acetylation method is standard.^[17]

- Principle: Free hydroxyl groups are acetylated using a known excess of acetic anhydride in a pyridine solution. The unreacted acetic anhydride is then hydrolyzed to acetic acid, which is titrated with a standardized potassium hydroxide (KOH) solution.^[17]
- Reagents: Pyridine/acetic anhydride solution, standardized ethanolic potassium hydroxide (0.5 M), phenolphthalein indicator, neutralized ethanol.
- Procedure: a. Accurately weigh a sample of **hexaglycerol** into a 150-mL acetylation flask.^[18] b. Add a precise volume (e.g., 5.0 mL) of the pyridine/acetic anhydride reagent. Attach an air condenser.^[18] c. Heat the flask in a water bath for 1 hour to complete the acetylation.^[18] d. Cool the flask and add distilled water through the condenser to hydrolyze the excess acetic anhydride. e. Add phenolphthalein indicator and titrate the resulting acetic acid with standardized 0.5 M ethanolic KOH until a persistent pink endpoint is observed.^[18] f. Perform a blank titration using the same procedure but omitting the **hexaglycerol** sample.

- Calculation: The hydroxyl value (HV) is calculated using the formula: $HV = [(B - S) * N * 56.1] / W + AV$ Where:
 - B = volume (mL) of KOH for the blank titration.[17]
 - S = volume (mL) of KOH for the sample titration.[17]
 - N = Normality of the KOH solution.[17]
 - 56.1 = Molecular weight of KOH (g/mol).[17]
 - W = Weight of the sample in grams.[17]
 - AV = Acid Value of the substance, determined separately.[17]

Protocol: Evaluation of Emulsion Stability

This protocol outlines a method to assess the ability of a **hexaglycerol** ester to stabilize an oil-in-water (O/W) emulsion.


- Materials: **Hexaglycerol** ester (e.g., hexaglyceryl stearate), oil phase (e.g., mineral oil or a relevant cosmetic/pharmaceutical oil), deionized water, high-shear homogenizer.
- Emulsion Preparation: a. Prepare the aqueous phase by dispersing the **hexaglycerol** ester in deionized water. Heat gently (e.g., to 75°C) to ensure complete dissolution. b. Heat the oil phase separately to the same temperature. c. Slowly add the oil phase to the aqueous phase while mixing with a high-shear homogenizer. d. Homogenize for a set period (e.g., 5-10 minutes) to form a fine emulsion. e. Allow the emulsion to cool to room temperature while stirring gently.
- Stability Assessment: a. Macroscopic Observation: Store samples of the emulsion at different conditions (e.g., room temperature, 40°C, freeze-thaw cycles). Visually inspect for signs of instability such as creaming, coalescence, or phase separation over a period of several weeks.[19][20] b. Microscopic Analysis: Use light microscopy or confocal laser scanning microscopy (CLSM) to observe the emulsion's microstructure and droplet distribution immediately after preparation and at various time points.[19] c. Droplet Size Analysis: Use dynamic light scattering (DLS) or laser diffraction to measure the mean particle size and

polydispersity index (PDI) of the oil droplets over time. A significant increase in droplet size indicates instability.[19]

Visualizing Relationships and Workflows

Structure-Property Interdependence

The functional properties of **hexaglycerol** derivatives are a direct consequence of their molecular architecture. The degree of polymerization sets the baseline hydrophilicity and viscosity, while esterification introduces amphiphilicity, which is critical for emulsification.



[Click to download full resolution via product page](#)

Caption: Relationship between **hexaglycerol**'s structure and its properties.

Experimental Workflow: Emulsion Formulation and Stability Testing

The development of a stable emulsion for drug delivery or cosmetic applications follows a structured workflow, from component selection to long-term stability analysis.

[Click to download full resolution via product page](#)

Caption: Workflow for creating and testing a **hexaglycerol** ester emulsion.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 2. ulipolymer.com [ulipolymer.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Polyglycerol Hyperbranched Polyesters: Synthesis, Properties and Pharmaceutical and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. polyglycerine.com [polyglycerine.com]
- 8. researchgate.net [researchgate.net]
- 9. spiganord.it [spiganord.it]
- 10. qualitas1998.net [qualitas1998.net]
- 11. POLYGLYCEROL ESTER - Ataman Kimya [atamanchemicals.com]
- 12. mdpi.com [mdpi.com]
- 13. Hybrid polyglycerols with long blood circulation: synthesis, biocompatibility, and biodistribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Hexaglycerol | C18H38O13 | CID 3084634 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. haihangindustry.com [haihangindustry.com]
- 16. Polyglycerol-6 stearate-Shandong Binzhou GIN&ING New Material Technology Co., Ltd. [bzzjinsheng.com]
- 17. Hydroxyl value - Wikipedia [en.wikipedia.org]
- 18. digicollections.net [digicollections.net]
- 19. Characterization and stability of peppermint oil emulsions using polyglycerol esters of fatty acids and milk proteins as emulsifiers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. US4454113A - Stabilization of oil and water emulsions using polyglycerol esters of fatty acids - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Hexaglycerol: A Technical Guide to Structure-Property Relationships]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12301427#hexaglycerol-structure-property-relationships]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com